Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate
Description
Properties
Molecular Formula |
C15H23ClN4O2 |
|---|---|
Molecular Weight |
326.82 g/mol |
IUPAC Name |
tert-butyl N-[1-[(6-chloropyridazin-3-yl)methyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)17-11-6-8-20(9-7-11)10-12-4-5-13(16)19-18-12/h4-5,11H,6-10H2,1-3H3,(H,17,21) |
InChI Key |
FHXZENMKGDFTGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridazine and piperidine.
Formation of Intermediate: The 6-chloropyridazine is reacted with piperidine to form an intermediate compound.
Carbamate Formation: The intermediate is then treated with tert-butyl chloroformate to introduce the tert-butyl carbamate group, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the chloropyridazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate is a carbamate compound that features a tert-butyl group, a piperidine ring, and a chloropyridazine moiety. The molecular formula is C15H23ClN4O2 and it has a molecular weight of approximately 326.82 g/mol . The tert-butyl group enhances lipophilicity, while the chloropyridazine and piperidine components likely contribute to its biological activity.
Potential Applications
This compound has potential applications in several areas:
- Medicinal Chemistry The combination of piperidine and chloropyridazine moieties may endow it with distinct biological activities compared to simpler derivatives.
- Interaction studies Interaction studies involving this compound could focus on elucidating its specific pharmacological profile.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-tert-butoxycarbonylpiperidine | Piperidine ring with a tert-butoxycarbonyl group | Commonly used in peptide synthesis |
| 6-Chloropyridazine | Pyridazine ring with chlorine substituent | Known for its antimicrobial properties |
| Tert-butyl carbamate | Simple carbamate structure | Used widely in organic synthesis as a protecting group |
| Piperidinyl urea derivatives | Urea functional group attached to piperidine | Potential applications in anti-cancer therapies |
Mechanism of Action
The mechanism of action of tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications on the Piperidine Ring
N-Methyl Carbamate Derivatives
- Compound: Tert-butyl N-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-N-methylcarbamate (CAS: 1261233-44-6) Key Difference: An additional methyl group on the carbamate nitrogen. Molecular Formula: C₁₅H₂₃ClN₄O₂ (same as target compound) .
Acetylated Piperidine Derivatives
- Compound: Tert-butyl (1-acetylpiperidin-4-yl)carbamate Key Difference: Replacement of the chloropyridazinylmethyl group with an acetyl moiety. Synthesis: Prepared via acetylation of tert-butyl piperidin-4-ylcarbamate using acetic anhydride .
Heterocyclic Substituent Variations
Pyrimidine-Based Analogues
- Compound : Tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate (CAS: 1261233-55-9)
- Key Difference : Substitution of pyridazine with pyrimidine and addition of a methyl group.
- Impact : Pyrimidine’s dual nitrogen atoms at positions 1 and 3 create distinct electronic properties, influencing π-π stacking interactions in biological targets. The methyl group may sterically hinder binding .
- Molecular Weight : 326.82 g/mol (same as target) .
Quinoline-Based Analogues
- Compound: Tert-butyl (1-(6-chloro-3-(3,5-difluorophenyl)quinolin-4-yl)piperidin-4-yl)carbamate Key Difference: Replacement of pyridazine with a quinoline core and addition of a 3,5-difluorophenyl group. Impact: Quinoline’s planar structure enhances binding to hydrophobic pockets in proteins (e.g., HIV-1 reverse transcriptase), as seen in HIV-1 inhibitor candidates . Synthesis: Prepared via Suzuki-Miyaura coupling using (3,5-difluorophenyl)boronic acid .
Substituent Position and Functional Group Variations
Carbonyl-Linked Derivatives
- Compound: Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate (CAS: 2377031-90-6) Key Difference: A carbonyl group links the pyridazine to the piperidine.
Aminophenyl Derivatives
- Compound: Tert-butyl (1-(4-aminophenyl)piperidin-3-yl)carbamate Key Difference: Aromatic aminophenyl group instead of chloropyridazine. Impact: The amine group enables hydrogen bonding and protonation at physiological pH, altering solubility and interaction with charged residues in targets .
Comparative Data Table
Biological Activity
Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate is a novel compound within the carbamate class, characterized by its unique structural components: a tert-butyl group, a piperidine ring, and a chloropyridazine moiety. This combination may confer distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 326.82 g/mol. The presence of the tert-butyl group enhances the compound's lipophilicity, which can influence its absorption and distribution in biological systems. The chloropyridazine and piperidine components are hypothesized to contribute significantly to its pharmacological profile.
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit various biological activities, particularly in the context of anti-inflammatory and neuroprotective effects. The following sections summarize key findings from relevant research:
In Vitro Studies
- Anti-inflammatory Activity : Initial investigations into the compound's ability to inhibit pro-inflammatory cytokines have shown promise. For example, compounds with similar piperidine structures have demonstrated the capacity to inhibit IL-1β release in LPS/ATP-stimulated human macrophages, indicating potential anti-inflammatory properties .
- Neuroprotective Effects : The piperidine framework is often associated with neuroprotective activities. Research into related compounds has indicated that modifications to the piperidine structure can enhance neuroprotective effects against oxidative stress and neuroinflammation .
Structure-Activity Relationship (SAR)
The unique combination of structural features in this compound suggests a complex SAR that warrants further exploration. Notably, the chloropyridazine moiety may enhance binding affinity to specific biological targets, potentially influencing both efficacy and selectivity.
Comparative Analysis of Similar Compounds
Case Study 1: Anti-inflammatory Mechanisms
In a study examining the effects of piperidine derivatives on inflammatory pathways, several compounds demonstrated significant inhibition of IL-1β release. The results indicated that modifications to the piperidine structure could enhance anti-inflammatory activity through modulation of NLRP3 inflammasome activation .
Case Study 2: Neuroprotective Properties
Research on related piperidine compounds has shown protective effects against neuronal damage induced by oxidative stress. These studies suggest that structural modifications can lead to enhanced neuroprotective properties, making such compounds candidates for further development in neurodegenerative disease therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
